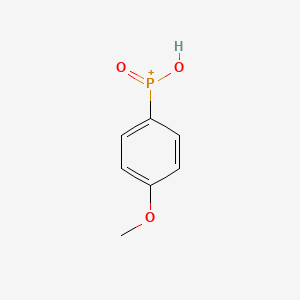![molecular formula C10H20O4S B14639835 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL CAS No. 55531-85-6](/img/structure/B14639835.png)
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL is a chemical compound characterized by its unique structure, which includes an oxolane ring and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL typically involves the reaction of 2,2-diethoxyethanethiol with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the oxirane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxolane ring or the sulfanyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Diethoxyethyl sulfide: Lacks the oxolane ring, making it less complex.
Oxolane-2-thiol: Contains a thiol group but lacks the diethoxyethyl moiety.
Uniqueness
3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL is unique due to its combination of an oxolane ring and a sulfanyl group with diethoxyethyl substituents. This structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
55531-85-6 |
|---|---|
Molekularformel |
C10H20O4S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
3-(2,2-diethoxyethylsulfanyl)oxolan-2-ol |
InChI |
InChI=1S/C10H20O4S/c1-3-12-9(13-4-2)7-15-8-5-6-14-10(8)11/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
CKPVIMVVCJERDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CSC1CCOC1O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)



